REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH:10]=[C:11]([C:13]([F:16])([F:15])[F:14])[CH:12]=1)[C:7]([OH:9])=[O:8])([O-])=O.[C:17](Cl)(=O)[C:18](Cl)=O>C(Cl)Cl.CN(C=O)C>[CH2:17]([O:9][C:7]([C:6]1[CH:5]=[C:4]([CH:12]=[C:11]([C:13]([F:16])([F:15])[F:14])[CH:10]=1)[NH2:1])=[O:8])[CH3:18]
|
Name
|
|
Quantity
|
0.36 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=O)O)C=C(C1)C(F)(F)F
|
Name
|
|
Quantity
|
0.58 g
|
Type
|
reactant
|
Smiles
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C(C(=O)Cl)(=O)Cl
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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catalyst
|
Smiles
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CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
|
CUSTOM
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Details
|
the reaction was stirred for 18 h
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The solvent was removed under reduced pressure
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Type
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DISSOLUTION
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Details
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the resulting oil was dissolved in THF (80 mL)
|
Type
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ADDITION
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Details
|
To the cooled solution was added EtOH (5 mL) in THF (15 mL)
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Type
|
STIRRING
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Details
|
the mixture was stirred for 18 h at room temperature
|
Duration
|
18 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
to remove the THF
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Type
|
FILTRATION
|
Details
|
the resulting precipitate was filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISSOLUTION
|
Details
|
The solid was dissolved in EtOH (25 mL)
|
Type
|
ADDITION
|
Details
|
10% Pd/C (0.12 g) was added
|
Type
|
STIRRING
|
Details
|
the suspension was stirred for 15 h under a blanket of H2
|
Duration
|
15 h
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered through celite
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated to dryness
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1C=C(N)C=C(C1)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |